

synthesis of celecoxib from 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Amino-4-methylphenyl)ethanone

Cat. No.: B099372

[Get Quote](#)

Application Note: Synthesis of Celecoxib

An Overview of the Regioselective Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) from 4-Methylacetophenone

Introduction Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation. This document outlines the prevalent and well-established two-step synthetic pathway to produce Celecoxib. The synthesis commences with a Claisen condensation reaction, followed by a cyclocondensation reaction to form the characteristic 1,5-diarylpyrazole core of the Celecoxib molecule.

Note on Starting Material: The following protocol details the synthesis of Celecoxib starting from 4-Methylacetophenone. The initially specified starting material, **1-(3-Amino-4-methylphenyl)ethanone**, is not documented in the scientific literature as a precursor for the synthesis of Celecoxib. The established and widely practiced synthesis, which is described herein, utilizes 4-Methylacetophenone.

Reaction Pathway The synthesis of Celecoxib is primarily achieved through a two-step process:

- **Step 1: Claisen Condensation** This initial step involves the Claisen condensation of 4-methylacetophenone with an ethyl trifluoroacetate. This reaction is conducted in the

presence of a base, such as sodium methoxide or sodium hydride, and typically in an aprotic organic solvent like toluene.^{[1][2]} The outcome of this step is the formation of the intermediate compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.^[3]

- Step 2: Cyclocondensation The intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is then reacted with 4-sulfamoylphenylhydrazine hydrochloride. This reaction is a cyclocondensation that results in the formation of the pyrazole ring, yielding Celecoxib.^{[3][4]} This step is typically carried out in a solvent such as methanol or a mixture of ethyl acetate and water.^[5]

Quantitative Data Summary

Table 1: Reagents and Conditions for the Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Step 1)

Reagent	Molar Ratio	Solvent	Base	Temperature (°C)	Reaction Time (hours)	Yield (%)
4-Methylacetophenone	1.0	Toluene	Sodium Methoxide	55-60	4	~95
Ethyl Trifluoroacetate	1.2	Toluene	Sodium Methoxide	55-60	4	~95
4-Methylacetophenone	1.0	Toluene	Sodium Hydride	60-65	1	96
Ethyl Trifluoroacetate	1.25	Toluene	Sodium Hydride	60-65	1	96

Table 2: Reagents and Conditions for the Synthesis of Celecoxib (Step 2)

Reagent	Molar Ratio	Solvent	Temperature (°C)	Reaction Time (hours)	Yield (%)
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione	1.0	Methanol	65	10	High
4-sulfamoylphenylhydrazine hydrochloride	1.1	Methanol	65	10	High
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione	1.0	Ethyl Acetate/Water	75-80	5	High
4-sulfamoylphenylhydrazine hydrochloride	1.0	Ethyl Acetate/Water	75-80	5	High

Experimental Protocols

Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

Materials:

- 4-Methylacetophenone
- Ethyl trifluoroacetate
- Sodium methoxide (30% solution in methanol) or Sodium Hydride
- Toluene

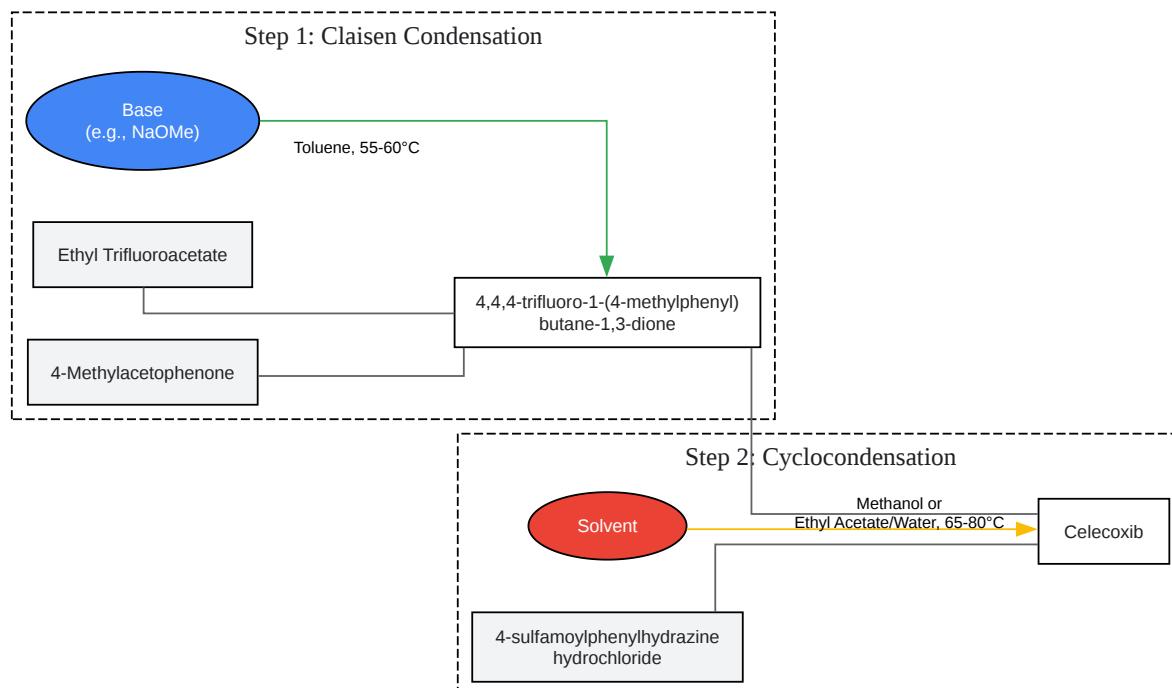
- 10% Aqueous Hydrochloric Acid

Procedure:

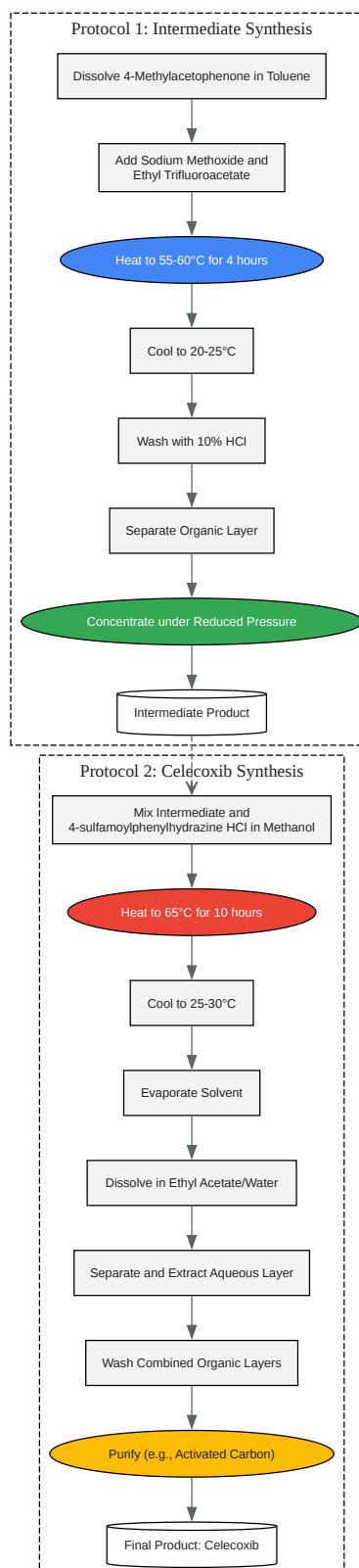
- In a reaction vessel, dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).[6]
- To this solution, add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol).[6]
- Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the reaction mixture at a temperature of 25-30°C.[6]
- Increase the temperature of the reaction mixture to 55-60°C and maintain with stirring for approximately 4 hours to ensure the reaction goes to completion.[6]
- After the reaction is complete, cool the mixture to 20-25°C.[6]
- Wash the cooled reaction mixture with 10% aqueous hydrochloric acid (200 ml).[6]
- Separate the organic layer and concentrate it under reduced pressure at 50-55°C to obtain 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione as an oily mass.[6]

Protocol 2: Synthesis of Celecoxib

Materials:


- 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
- 4-sulfamoylphenylhydrazine hydrochloride
- Methanol
- Ethyl Acetate
- Water

Procedure:


- In a reaction vessel, prepare a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) and 4-sulfamoylphenylhydrazine hydrochloride (42.2 g) in methanol (860 ml).[5]

- Heat the mixture to 65°C and stir for 10 hours.[5]
- Cool the reaction mixture to 25-30°C.[5]
- Remove the solvent completely under vacuum.[5]
- To the residue, add a mixture of ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.[5]
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).[5]
- Combine the organic layers and wash with water (2 x 80 ml).[5]
- The crude Celecoxib can be further purified by treating the organic layer with activated carbon at 60°C, followed by filtration and crystallization.[5]

Visualizations

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of Celecoxib.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Celecoxib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [synthesis of celecoxib from 1-(3-Amino-4-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099372#synthesis-of-celecoxib-from-1-3-amino-4-methylphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com